molecular formula C10H10F2N2O B13691160 1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone

1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone

Cat. No.: B13691160
M. Wt: 212.20 g/mol
InChI Key: SPTGJVUOYOPDEX-UHFFFAOYSA-N
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Description

1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone is a chemical compound with the molecular formula C10H10F2N2O. This compound is characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, which is attached to a pyrrolidinone moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration and Reduction: The starting material, 2,4-difluoroaniline, undergoes nitration to form 2,4-difluoro-6-nitroaniline. This intermediate is then reduced to 2,4-difluoro-6-aminoaniline.

    Cyclization: The amino group of 2,4-difluoro-6-aminoaniline reacts with a suitable carbonyl compound, such as succinic anhydride, to form the pyrrolidinone ring through a cyclization reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(2-Amino-4,6-difluorophenyl)-2-pyrrolidinone can be compared with other similar compounds, such as:

    1-(2-Amino-4,6-difluorophenyl)ethanone: This compound has a similar structure but lacks the pyrrolidinone ring, which affects its chemical reactivity and biological activity.

    2-Amino-4,6-difluorophenyl)methanol: This compound has a hydroxyl group instead of the pyrrolidinone ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the amino, fluorine, and pyrrolidinone moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

1-(2-amino-4,6-difluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C10H10F2N2O/c11-6-4-7(12)10(8(13)5-6)14-3-1-2-9(14)15/h4-5H,1-3,13H2

InChI Key

SPTGJVUOYOPDEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=C(C=C(C=C2F)F)N

Origin of Product

United States

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